2-(4-chlorophenyl)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide
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Description
2-(4-chlorophenyl)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide is a useful research compound. Its molecular formula is C23H21ClN6O and its molecular weight is 432.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-chlorophenyl)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide is 432.1465370 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-chlorophenyl)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(4-chlorophenyl)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)aniline, which is synthesized from 3,5-dimethyl-1H-pyrazole, 2-bromo-3-nitropyridazine, and 4-aminobenzenesulfonamide. The second intermediate is 2-(4-chlorophenyl)-N-(4-aminophenyl)acetamide, which is synthesized from 4-chloroaniline and N-(2-bromoacetyl)-4-aminobenzenesulfonamide. The two intermediates are then coupled together using standard peptide coupling chemistry to form the final product.
Starting Materials
3,5-dimethyl-1H-pyrazole, 2-bromo-3-nitropyridazine, 4-aminobenzenesulfonamide, 4-chloroaniline, N-(2-bromoacetyl)-4-aminobenzenesulfonamide
Reaction
Synthesis of 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)aniline:, - 3,5-dimethyl-1H-pyrazole is reacted with 2-bromo-3-nitropyridazine in the presence of a base such as potassium carbonate to form 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine., - 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is then reacted with 4-aminobenzenesulfonamide in the presence of a reducing agent such as sodium dithionite to form 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)aniline., Synthesis of 2-(4-chlorophenyl)-N-(4-aminophenyl)acetamide:, - 4-chloroaniline is reacted with N-(2-bromoacetyl)-4-aminobenzenesulfonamide in the presence of a base such as potassium carbonate to form 2-(4-chlorophenyl)-N-(4-bromoacetylphenyl)acetamide., - 2-(4-chlorophenyl)-N-(4-bromoacetylphenyl)acetamide is then reacted with a reducing agent such as sodium dithionite to form 2-(4-chlorophenyl)-N-(4-aminophenyl)acetamide., Coupling of the two intermediates:, - 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)aniline and 2-(4-chlorophenyl)-N-(4-aminophenyl)acetamide are coupled together using standard peptide coupling chemistry, such as with the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), to form the final product 2-(4-chlorophenyl)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O/c1-15-13-16(2)30(29-15)22-12-11-21(27-28-22)25-19-7-9-20(10-8-19)26-23(31)14-17-3-5-18(24)6-4-17/h3-13H,14H2,1-2H3,(H,25,27)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSZDLJASRISRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide |
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